molecular formula C10H10FNO B15504074 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

Cat. No.: B15504074
M. Wt: 179.19 g/mol
InChI Key: ULDTWMIGAQGOHG-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, featuring an oxime group at the ketone position (C1) and a fluorine substituent at C3. The fluorine atom at C5 likely enhances electronic effects and metabolic stability compared to non-fluorinated analogs, though explicit data on this compound remain sparse.

Properties

IUPAC Name

N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDTWMIGAQGOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxy-Substituted DHN Derivatives
  • 4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one (cis-4-hydroxyscytalone): Exhibits nematocidal activity against Bursaphelenchus xylophilus with LD₅₀ values decreasing from 854 µg/mL (12 h exposure) to 206.1 µg/mL (36 h exposure). Activity correlates with hydroxylation patterns, where additional hydroxyl groups (e.g., at C3 or C8) enhance toxicity .
Methoxy-Substituted Oxime Derivatives
  • 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-oxiran-2-yl methyl oxime: Synthesized in 67% yield, characterized by ¹H-NMR (δ 3.78 ppm for OCH₃). No bioactivity data were reported, but its synthetic accessibility highlights the versatility of DHN oximes for functionalization .
Nitro-Substituted DHN Derivatives
  • 5-Nitro- and 7-Nitro-3,4-dihydronaphthalen-1(2H)-one : Synthesized via nitration reactions (20–55% yields). These compounds serve as intermediates for further functionalization, though biological data are absent .
Fluorinated DHN Derivatives
  • E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one: A fluorinated chalcone-DHN hybrid synthesized via Claisen-Schmidt condensation.

Oxime-Specific Comparisons

Antibacterial Activity of Oxime Ethers
  • 2-(Imidazolomethyl)-3,4-dihydronaphthalen-1(2H)-one oxime ethers : Displayed potent activity against S. aureus (MIC = 0.781 µg/mL) and E. coli (MIC = 0.391 µg/mL), outperforming gentamicin in some cases. (Z)-isomers were more active than (E)-isomers .

Receptor-Binding Profiles

  • 3,3-Dimethyl-8-methylthio-5-(pyridin-2-yl)-DHN : Acts as an α5-subunit-selective inverse agonist for GABAA receptors (Ki = 1.2 nM). Fluorine or oxime substitutions in this scaffold could modulate selectivity and efficacy .

Q & A

Q. What are the key synthetic routes for preparing 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime?

The synthesis typically involves multi-step reactions, including halogenation of the naphthalene core, ketone formation, and subsequent oxime formation. For example, oxidation using potassium permanganate and reduction with lithium aluminum hydride are common steps in analogous naphthalenone syntheses. Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical for yield improvement .

Q. How can researchers determine the solubility and stability of this compound under laboratory conditions?

Solubility can be enhanced by heating the compound to 37°C in a solvent like DMSO, followed by sonication. Stability is influenced by storage conditions: short-term storage at -20°C (1 month) or long-term storage at -80°C (6 months), with protection from light and moisture . Analytical techniques like NMR (e.g., δ 0.84–5.46 ppm for related structures) and elemental analysis (e.g., C/H ratios) are used to confirm purity and degradation thresholds .

Q. What safety protocols are recommended for handling this compound?

Standard organic laboratory safety measures apply: use of PPE (gloves, goggles, lab coats), operation in a fume hood, and adherence to waste disposal guidelines. For compounds with fluorine substituents, ensure proper ventilation due to potential volatility. Safety Data Sheets (SDS) for structurally related compounds emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity and biological activity of this oxime derivative?

Enantiomeric purity significantly impacts biological interactions. For example, (R)- and (S)-enantiomers of analogous fluorinated tetrahydronaphthalenamines show divergent receptor-binding profiles. Chiral chromatography or asymmetric synthesis methods (e.g., chiral auxiliaries) are recommended to isolate enantiomers for activity studies .

Q. What advanced analytical techniques are suitable for characterizing its molecular structure and purity?

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths/angles (e.g., mean C–C bond length = 0.003 Å in related oximes) .
  • High-resolution NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish fluorinated positions and oxime tautomers .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C₁₀H₉FNO).

Q. How can researchers resolve contradictions in reactivity data caused by substituent effects?

Comparative studies with halogen-substituted analogs (e.g., Cl vs. F at the 5-position) are essential. For instance, fluorine’s electronegativity may reduce electron density at the oxime group, altering nucleophilicity. Controlled experiments under inert atmospheres (N₂/Ar) can isolate substituent-specific effects .

Q. What methodologies optimize reaction conditions for oxime functionalization?

Systematic screening of variables is required:

  • Catalysts : Test Lewis acids (e.g., ZnCl₂) for imine formation.
  • Solvents : Polar aprotic solvents (e.g., DMF) may enhance oxime stability.
  • Temperature : Gradual heating (e.g., 40–80°C) to avoid decomposition. Monitor progress via TLC or in situ IR spectroscopy .

Q. How can computational modeling predict biological activity or metabolic pathways?

Density Functional Theory (DFT) calculations assess electron distribution at the oxime group, predicting sites for enzymatic oxidation. Molecular docking studies (e.g., using AutoDock Vina) model interactions with target enzymes, such as cytochrome P450 isoforms. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Methodological Guidelines

Designing experiments to study oxidative stability:

  • Expose the compound to controlled O₂ levels and track degradation via HPLC.
  • Compare stability against non-fluorinated analogs to isolate fluorine’s role .

Addressing low yields in oxime formation:

  • Use hydroxylamine hydrochloride in excess (1.5–2.0 eq.) and adjust pH (4–6) to favor nucleophilic attack on the ketone.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

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